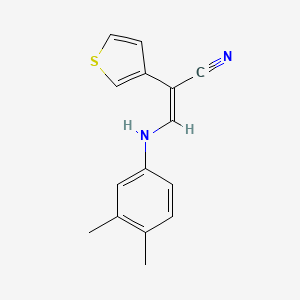

3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

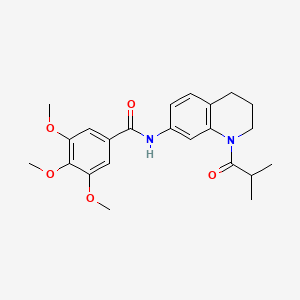

3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile, commonly referred to as 3DTA, is a synthetic compound that is composed of an aniline, a thiophene, and an acrylonitrile moiety. It is a highly versatile compound with a wide range of applications in scientific research. In particular, it has been used to study the mechanism of action of enzymes and other proteins, to synthesize new compounds, and to study the biochemical and physiological effects of drugs.

Scientific Research Applications

Cycloaddition Reactions and Antimicrobial Activities

- Cycloaddition reactions of thiophene-containing acrylonitriles have been explored for synthesizing new compounds with potential antimicrobial activities . For instance, the cycloaddition of 5-(2-thienyl)methylene derivatives to acrylonitrile under thermal conditions yields cycloadducts with complete site and regioselectivity. Some of these products exhibit antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Ead, Metwalli, & Morsi, 1990).

Biotransformations in Sediments

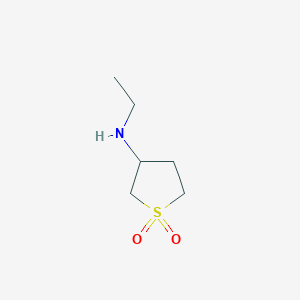

- Biotransformations of organosulfur compounds in sediments, such as 3-mercaptopropionate, highlight the role of acrylate derivatives in natural sulfur cycles. These transformations involve enzymatic processes and are crucial for understanding sulfur metabolism in marine sediments (Kiene & Taylor, 1988).

Polymer Chemistry and Material Science

- The spontaneous copolymerization of acrylonitrile with substituted 1,3-dienes in the presence of ZnCl2 leads to the formation of alternating copolymers and cycloadducts. This process is influenced by the structure of the diene and its electron-rich character, providing insights into the synthesis of novel polymers with specific properties (Mikhael, Padías, & Hall, 1994).

High Molecular Weight Copolymers

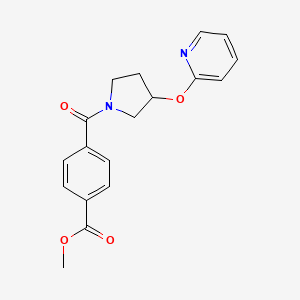

- Research on high molecular weight copolymers for carbon fiber precursors shows that incorporating 3-aminocarbonyl-3-butenoic acid methyl ester into polyacrylonitrile improves pre-oxidation performance. This approach results in copolymers with significantly enhanced thermal properties, indicating potential applications in advanced material science (Liu et al., 2019).

Fluorescence and Chemical Sensing

- The synthesis and spectral properties of compounds like Acrylodan, which selectively labels thiol moieties in proteins, demonstrate the utility of acrylonitrile derivatives in developing polarity-sensitive fluorescent probes . These compounds show marked fluorescence enhancement upon reaction with thiols, suggesting their application in studying protein conformations and interactions (Prendergast et al., 1983).

properties

IUPAC Name |

(E)-3-(3,4-dimethylanilino)-2-thiophen-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-3-4-15(7-12(11)2)17-9-14(8-16)13-5-6-18-10-13/h3-7,9-10,17H,1-2H3/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWBKQHWEZYINP-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC=C(C#N)C2=CSC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C=C(/C#N)\C2=CSC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate](/img/structure/B2837266.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2837270.png)

![(E)-4-(Dimethylamino)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-enamide](/img/structure/B2837272.png)

![Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2837275.png)

![7-Amino-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2837276.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)

![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)